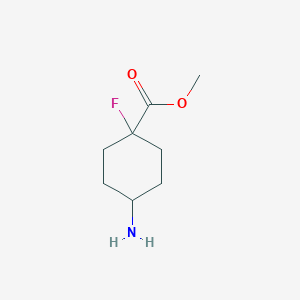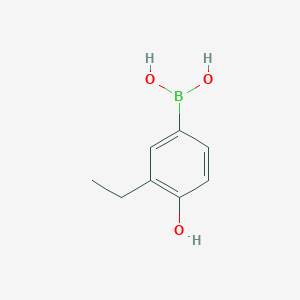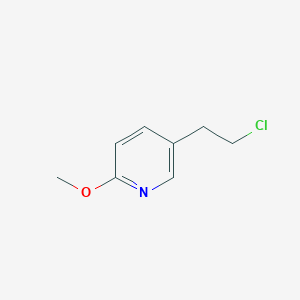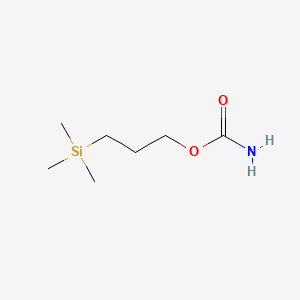
1-(3-Phenyl-2H-azirin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenyl-2H-azirin-2-yl)ethanone is a heterocyclic organic compound that features a three-membered azirine ring fused with a phenyl group and an ethanone moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Phenyl-2H-azirin-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-2-(pyridin-2-yl)ethan-1-one oxime with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Phenyl-2H-azirin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azirine ring to more stable structures.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the azirine ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridines. Substitution reactions can lead to a variety of functionalized azirine derivatives .
Applications De Recherche Scientifique
1-(3-Phenyl-2H-azirin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of 1-(3-Phenyl-2H-azirin-2-yl)ethanone involves its ability to act as a reactive intermediate in various chemical reactions. The azirine ring’s strain and electronic properties make it highly reactive, allowing it to participate in cycloaddition and ring-opening reactions. These reactions often target nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Phenyl-2H-azirin-2-yl)ethanone can be compared with other azirine derivatives:
2H-Azirines: These compounds share the azirine ring but differ in substituents, affecting their reactivity and applications.
Aziridines: These are saturated analogs of azirines and exhibit different chemical behavior due to the absence of double bonds.
Azirine-triazole hybrids: These compounds combine azirine and triazole rings, offering unique properties for medicinal chemistry
Similar Compounds
- 2-(3-Phenyl-2H-azirin-2-yl)pyridine
- 1-(3-Aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones
- 2-(5-(2H-azirin-2-yl)-1H-1,2,3-triazol-1-yl)pyridines .
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-(3-phenyl-2H-azirin-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-10(11-9)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
SBYKEYCJRJLGBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)







![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
